Cyclohexene, 4-(bromomethyl)-4-methyl-
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Overview
Description
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is an organic compound with a bromomethyl group attached to a methylcyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE typically involves the bromination of 4-methylcyclohexene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of alcohols or ketones.
Reduction Reactions: Formation of methyl derivatives.
Scientific Research Applications
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, leading to the formation of new bonds and compounds .
Comparison with Similar Compounds
Similar Compounds
4-(CHLOROMETHYL)-4-METHYLCYCLOHEX-1-ENE: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(HYDROXYMETHYL)-4-METHYLCYCLOHEX-1-ENE: Contains a hydroxymethyl group, making it more reactive towards oxidation reactions.
4-(METHYLMETHYL)-4-METHYLCYCLOHEX-1-ENE: Lacks the halogen group, resulting in different reactivity patterns.
Uniqueness
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is unique due to the presence of the bromomethyl group, which imparts specific reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical reactions .
Biological Activity
Cyclohexene, 4-(bromomethyl)-4-methyl- is a halogenated cycloalkene that has garnered attention for its potential biological activities. This compound is particularly interesting due to its reactivity, which can facilitate various chemical transformations and applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
Cyclohexene, 4-(bromomethyl)-4-methyl- is characterized by the following structural features:
- Molecular Formula : C10H13Br
- Molecular Weight : 215.12 g/mol
- Structural Characteristics : The presence of a bromomethyl group enhances its electrophilic character, making it suitable for nucleophilic substitution reactions.
The biological activity of Cyclohexene, 4-(bromomethyl)-4-methyl- is primarily attributed to its ability to form reactive intermediates such as carbocations or radicals during chemical reactions. These intermediates can interact with various biological molecules, leading to diverse effects:
- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles (e.g., amines), which may yield biologically active derivatives.
- Radical Formation : Under certain conditions, the compound can generate radicals that may affect cellular processes.
Medicinal Chemistry
Cyclohexene derivatives have been explored for their potential therapeutic applications. The compound serves as an intermediate in the synthesis of various pharmaceuticals:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research indicates that certain derivatives have shown efficacy against fungi like Candida albicans .
Chemical Biology
The compound can be utilized as a molecular probe to study biological processes. Its reactivity allows it to be employed in:
- Target Identification : Investigating interactions with specific biomolecules.
- Pathway Analysis : Understanding metabolic pathways through labeled compounds.
Study on Antimicrobial Properties
A study published in the Journal of Organic Chemistry investigated the antibacterial effects of cyclohexene derivatives. The research found that compounds with bromine substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .
Synthesis and Characterization
Research has detailed synthetic routes for producing cyclohexene derivatives, emphasizing the role of the bromomethyl group in facilitating reactions that yield biologically active compounds. For instance, a study highlighted the use of Cyclohexene, 4-(bromomethyl)-4-methyl- in synthesizing complex organic molecules with potential pharmaceutical applications .
Comparative Analysis
To better understand the uniqueness of Cyclohexene, 4-(bromomethyl)-4-methyl-, a comparison with similar compounds is useful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Cyclohexene | Unsubstituted | Limited |
4-(Chloromethyl)-1-methylcyclohexene | Chlorine substitution | Moderate antibacterial |
4-(Iodomethyl)-1-methylcyclohexene | Iodine substitution | Enhanced reactivity |
Cyclohexene, 4-(bromomethyl)-4-methyl- | Bromine substitution | High reactivity and bioactivity |
Properties
CAS No. |
61860-10-4 |
---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
4-(bromomethyl)-4-methylcyclohexene |
InChI |
InChI=1S/C8H13Br/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3 |
InChI Key |
CHSIUMDNLSJYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=CC1)CBr |
Origin of Product |
United States |
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